molecular formula C16H11F2NOS2 B2385114 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034305-44-5

3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2385114
CAS No.: 2034305-44-5
M. Wt: 335.39
InChI Key: KCOGRRUSALEPML-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a synthetic benzamide derivative designed for research applications. This compound is characterized by a 3,4-difluorinated benzene ring, a benzamide core, and a central carbon atom linked to both thiophen-2-yl and thiophen-3-yl heterocyclic groups . This unique structure makes it a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules . In scientific research, this compound and its close structural analogs are investigated for their potential biological activities. Based on studies of similar benzamide derivatives, possible research directions include evaluating antimicrobial or anticancer properties . The mechanism of action for such compounds is often hypothesized to involve interaction with specific enzymatic or receptor targets, potentially modulating their activity. The fluorine atoms can enhance binding affinity to these targets, while the thiophene rings may participate in key intermolecular interactions . Researchers can utilize this compound as a precursor or intermediate in various synthetic pathways. It may undergo reactions such as oxidation of the thiophene rings or substitution of the fluorine atoms with other nucleophiles, leading to a diverse array of novel chemical entities . This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NOS2/c17-12-4-3-10(8-13(12)18)16(20)19-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOGRRUSALEPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Overview

3,4-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzamide core substituted with difluoro groups and thiophene rings. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies suggest that the compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity to elicit physiological responses.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its unique chemical structure may lead to the development of new drugs targeting various diseases. Notably, it has been studied for its role as a lead compound in drug development processes.

Industry

The compound finds applications in developing advanced materials, particularly in the fields of organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties make it suitable for use in various electronic applications.

Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown promising results against various pathogens.
  • Anticancer Properties : The compound's ability to affect cancer cell lines is under investigation.
  • Mechanistic Studies : Investigations into how this compound interacts with biological targets are ongoing.

Case Studies and Research Findings

  • A study on related thiophene compounds highlighted their potential as antifungal agents, suggesting that similar derivatives could be effective against fungal infections due to their structural similarities .
  • Another research effort focused on the synthesis of novel derivatives aimed at developing new antimalarial compounds, indicating the broad applicability of thiophene-based structures in drug discovery .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Heterocyclic Moieties Key Functional Groups Molecular Weight (g/mol)
3,4-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide 3,4-Difluoro Thiophen-2-yl, Thiophen-3-yl Amide, Fluorine, Thiophene Not explicitly reported
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-Fluoro 2,3-Dihydrothienylidene Amide, Fluorine, Partially saturated thiophene 354.33 (calculated)
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide None Morpholine, Thiophen-2-yl Amide, Morpholine 314.39
VCP171 (2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone Trifluoromethylphenyl Thiophen-3-yl Amine, Ketone, Trifluoromethyl 347.34 (calculated)

Key Observations :

  • Fluorine Substitution: The target compound’s 3,4-difluoro configuration contrasts with mono-fluoro (e.g., 4-fluoro in ) or trifluoromethyl groups (e.g., VCP171 ). Fluorine atoms enhance electronegativity and may affect binding affinity in biological systems.
  • Heterocycles : The bis-thiophene group distinguishes the target compound from derivatives with morpholine () or dihydrothienylidene (). Thiophene rings contribute to π-π stacking interactions, while morpholine introduces polarity.

Spectroscopic Properties

Table 2: IR and NMR Data for Selected Compounds

Compound Class IR Bands (cm⁻¹) ¹H/¹³C NMR Features Reference
Hydrazinecarbothioamides C=S: 1243–1258; C=O: 1663–1682 NH groups: δ 3150–3319 (IR); aromatic protons: δ 6.8–8.2 (¹H NMR)
1,2,4-Triazoles C=S: 1247–1255; No C=O Thione tautomer confirmed by absence of S-H (~2500–2600 cm⁻¹)
4-Fluoro-benzamide Not reported Crystallographic R-factor: 0.034; disorder in benzamide ring

Key Observations :

  • Crystallographic data for 4-fluoro-benzamide (R-factor = 0.034) suggests precise structural elucidation methods applicable to the target compound.

Solid-State and Crystallographic Behavior

  • N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide : Exhibits N—H⋯O hydrogen bonding, forming chains. The target compound’s bis-thiophene group may influence packing efficiency or solubility.
  • 4-Fluoro-benzamide : Partial disorder in the benzamide ring suggests conformational flexibility, a trait possibly shared with the target compound.

Biological Activity

3,4-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:
The molecular formula for this compound is C17H12F2N2OSC_{17}H_{12}F_2N_2OS with a molecular weight of 330.4 g/mol. The compound features two fluorine atoms and two thiophene rings, which contribute to its unique reactivity and biological properties.

Synthesis:
The synthesis typically involves the condensation of 3,4-difluorobenzoyl chloride with thiophene derivatives under basic conditions, often utilizing triethylamine as a catalyst. The reaction is performed in an inert atmosphere to minimize side reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiophene derivatives, including compounds similar to this compound. For instance:

  • Cell Line Studies: In vitro assays demonstrated that related compounds exhibit cytotoxicity against multiple cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from 0.19 µM to 2.78 µM, indicating potent activity .
CompoundCell LineIC50 (µM)
AMCF-70.48
BU-9371.54
CHCT-1161.93

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: Flow cytometry analyses have shown that related compounds can induce apoptosis in cancer cells by increasing caspase activity, which is crucial for programmed cell death .
  • Interaction with Biological Macromolecules: The unique structure allows for non-covalent interactions such as hydrogen bonding and π-stacking with proteins or nucleic acids .

Case Studies

  • Study on Antiviral Activity:
    • A study published in MDPI explored the antiviral properties of heterocyclic compounds similar to our target compound and found promising results against various viruses, suggesting potential applications in antiviral drug development .
  • Evaluation Against Drug Resistance:
    • Another research highlighted the effectiveness of thiophene-based compounds in overcoming drug resistance in cancer cells by modifying their interaction dynamics with target proteins .

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide?

  • Structural Breakdown :

  • Benzamide core : Substituted with 3,4-difluoro groups to enhance electronic effects and metabolic stability.
  • Thiophene substituents : Thiophen-2-yl and thiophen-3-yl groups attached via a methylene bridge, introducing π-conjugation and potential bioactivity .
  • IUPAC Name : Derived systematically to reflect substituent positions and connectivity.
    • Methodological Insight : Use X-ray crystallography (e.g., SHELX ) or NMR spectroscopy to confirm stereochemistry and connectivity.

Q. What synthetic routes are commonly employed for preparing this compound?

  • Key Steps :

Benzamide Core Formation : React 3,4-difluorobenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with (thiophen-2-yl)(thiophen-3-yl)methanamine .

Optimization : Use coupling agents like HATU or EDCI in anhydrous DMF at 0–5°C to minimize side reactions .

  • Critical Parameters :

  • Solvent : Anhydrous conditions prevent hydrolysis.
  • Catalysts : DMAP accelerates amidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in 19F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
    • Supplementary Data : IR spectroscopy for amide C=O and thiophene C-S bond identification .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

  • DFT Applications :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Use hybrid functionals (e.g., B3LYP ) to model fluorine’s electron-withdrawing effects and thiophene conjugation.
    • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in enzyme inhibition assays may arise from:

  • Experimental Design : Varying buffer pH or co-solvents (e.g., DMSO) affecting compound solubility .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance.
    • Resolution : Reproduce assays under standardized conditions and validate via orthogonal methods (e.g., SPR for binding kinetics ).

Q. What crystallographic approaches are recommended for determining its solid-state structure?

  • Tools :

  • SHELX Suite : For structure solution and refinement (especially for disordered thiophene rings) .
  • WinGX/ORTEP : Visualize anisotropic displacement parameters and validate hydrogen bonding .
    • Challenges : Address crystal twinning or low-resolution data by optimizing crystallization solvents (e.g., ethyl acetate/hexane mixtures) .

Q. How can reaction conditions be optimized for introducing thiophene substituents?

  • Parameter Screening :

  • Temperature : 60–80°C for Suzuki-Miyaura coupling of thiophene boronic acids .
  • Catalyst : Pd(PPh3)4 with K2CO3 in THF/water .
    • Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and by-products .

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